N-methyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-8-10-16(11-9-14)22-17(15-6-4-3-5-7-15)12-21-19(22)24-13-18(23)20-2/h3-12H,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJJEJYCLNCEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde (in this case, benzaldehyde and p-tolualdehyde) under acidic conditions.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound (such as thiophenol) in the presence of a base like sodium hydride (NaH) to form the thioether linkage.
Acetamide Introduction: Finally, the thioether intermediate is treated with N-methylacetamide under appropriate conditions to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to yield a dihydroimidazole derivative.
Substitution: The phenyl and p-tolyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: H₂, Pd/C (palladium on carbon)
Substitution: HNO₃, Br₂
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydroimidazole derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-methyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the imidazole ring.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of N-methyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cell membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the imidazole ring, acetamide group, or aromatic systems. These modifications influence melting points, solubility, and reactivity:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 9j) increase melting points due to enhanced dipole interactions .
- Bulkier substituents (e.g., benzofuran in compound 21) reduce solubility in polar solvents .
- The p-tolyl group in compound 2 () enhances thermal stability compared to non-methylated aryl analogs .
Antiproliferative Activity
- Derivatives with p-tolyl/4-nitrophenyl substituents () exhibit cytotoxic activity against C6 glioma (IC₅₀: 15.67 µg/mL) and A549 lung adenocarcinoma cells. The methyl group in p-tolyl may enhance membrane permeability, contributing to potency .
- Quinoline-based analogs (e.g., 9j, 9m) show moderate activity against cancer cell lines (IC₅₀: ~20–30 µg/mL), suggesting that extended aromatic systems (quinoline vs. phenyl) may reduce specificity .
Antimicrobial Activity
- Compound 2 () demonstrates broad-spectrum activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Candida albicans (MIC: 25 µg/mL). The thioacetamide linkage is critical for disrupting microbial enzyme function .
- Halogenated analogs (e.g., 4-bromophenyl in compound 21) show improved antifungal activity compared to non-halogenated derivatives, likely due to increased electrophilicity .
Enzyme Inhibition
- N-(Benzofuran-5-yl) derivatives (e.g., 21) target inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis. The benzofuran moiety may mimic purine substrates, enabling competitive inhibition .
Structure-Activity Relationships (SAR)
Aromatic Substituents :
- p-Tolyl enhances cytotoxicity and thermal stability but may reduce solubility .
- Electron-deficient groups (e.g., nitro, bromo) improve antimicrobial and antiproliferative activity by increasing electrophilicity .
Heterocyclic Systems: Benzothiazole/benzofuran moieties improve target selectivity for enzymes like IMPDH .
Thioacetamide Linkage :
- Critical for hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases) .
Q & A
Q. What are the optimal synthetic routes for N-methyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be standardized?
Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and thioether formation. Key steps include:
- Thiol intermediate preparation : Reacting 5-phenyl-1-(p-tolyl)-1H-imidazole-2-thiol with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 12 hours) .
- Acetamide formation : Hydrolysis of the thioester followed by coupling with methylamine via EDC/HOBt activation (yield: 65–75%) .
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–70°C | >70°C increases side reactions |
| Solvent | DMF/THF | Polar aprotic solvents improve solubility |
| Reaction Time | 12–24 hours | Shorter durations reduce conversion |
| Validation : Monitor via TLC and confirm purity (>95%) via HPLC . |
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 377.12) .
- X-ray Crystallography : Resolves steric effects from the p-tolyl and phenyl groups (bond angles: 115–120°) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. anticancer efficacy) be systematically analyzed?
Methodological Answer: Contradictions often arise from assay conditions or cellular models. Resolve via:
- Dose-response profiling : Determine IC₅₀ values across cell lines (e.g., IC₅₀ = 12 µM in MCF-7 vs. 45 µM in HEK293) .
- Mechanistic studies : Use kinase inhibition assays (e.g., EGFR inhibition at 10 µM) or ROS detection kits to identify primary targets .
Data Table :
| Bioactivity | Assay Type | Result | Reference |
|---|---|---|---|
| Antimicrobial | MIC against S. aureus | 8 µg/mL | |
| Anticancer | Apoptosis in HeLa cells | 48% at 20 µM |
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance target selectivity?
Methodological Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at phenyl) to improve enzyme binding .
- Side-chain engineering : Replace N-methyl with bulkier groups (e.g., isopropyl) to reduce off-target effects .
- Computational modeling : Docking simulations (AutoDock Vina) predict binding affinity to BACE1 (ΔG = -9.2 kcal/mol) .
Q. How can stability and degradation pathways be evaluated under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze via LC-MS. Major degradation products include sulfoxide derivatives (oxidation at thioether) .
- Plasma stability : Incubate with human plasma (37°C, 1 hour); >80% intact compound indicates metabolic resistance .
Q. What experimental designs are effective for resolving conflicting data in enzyme inhibition studies?
Methodological Answer:
- Orthogonal assays : Compare fluorescence-based (e.g., Fluorescein diacetate) and radiometric (³H-labeled substrate) enzyme assays .
- Control experiments : Use known inhibitors (e.g., Imatinib for tyrosine kinases) to validate assay conditions .
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
Methodological Answer:
- Lipophilicity adjustment : LogP optimization (target: 2–3) via substituent modification (e.g., fluorine at phenyl enhances bioavailability) .
- Prodrug synthesis : Mask thioether with acetyl groups to improve solubility and oral absorption .
Methodological Guidelines for Contradiction Analysis
- Reproducibility checks : Validate results across ≥3 independent labs with standardized protocols.
- Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends (e.g., consistent BACE1 inhibition across analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
